![molecular formula C19H16N4O3S B2715278 4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid CAS No. 946279-09-0](/img/structure/B2715278.png)

4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

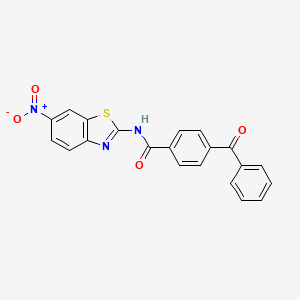

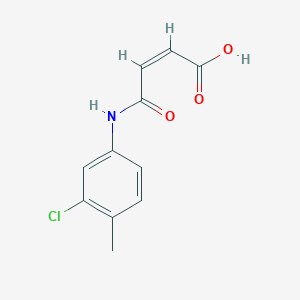

4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Compounds featuring quinoxalin-6-yl and pyrazole derivatives have shown potential as corrosion inhibitors for metals. Studies reveal that these compounds can significantly reduce the corrosion rate of mild steel in acidic environments. For instance, quinoxaline-based propanones have demonstrated mixed-type inhibitive action, effectively retarding both anodic and cathodic corrosion reactions. Their adsorption onto the metal surface forms a protective film, reducing direct exposure to corrosive agents. This inhibitory action is supported by both experimental findings and computational studies, suggesting a correlation between the molecular structure and corrosion inhibition efficiency (Olasunkanmi & Ebenso, 2019).

Synthetic Applications

Quinoxaline and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. They are utilized in multicomponent reactions to create complex molecules with potential biological activity. For instance, reactions involving quinoxaline derivatives can lead to the formation of condensed isoxazole or pyrazole derivatives. These reactions often proceed via nucleophilic substitution mechanisms, highlighting the versatility of quinoxaline derivatives in synthetic organic chemistry (Dahn & Moll, 1966).

Photolabile Protecting Groups

The use of photolabile protecting groups based on quinoxaline derivatives enables the optical gating of synthetic ion channels. This innovative approach allows for the controlled transport of ionic species in aqueous solutions upon irradiation with UV light. Such applications demonstrate the potential of quinoxaline derivatives in the development of light-responsive materials and devices (Ali et al., 2012).

Antimicrobial Activity

Novel pyrazolo[3,4-d]pyrimidine derivatives, which include quinoxalin-6-yl groups, have been synthesized and evaluated for their antimicrobial properties. These compounds show promising activity against various bacterial and fungal strains, indicating their potential as therapeutic agents. The structure-activity relationship studies suggest that the presence of the quinoxalin-6-yl moiety could be crucial for the observed biological activities (Holla et al., 2006).

Properties

IUPAC Name |

4-oxo-4-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c24-18(5-6-19(25)26)23-16(11-15(22-23)17-2-1-9-27-17)12-3-4-13-14(10-12)21-8-7-20-13/h1-4,7-10,16H,5-6,11H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLFXKUGBBCGKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2715196.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2715197.png)

![6-[(3-nitrobenzyl)thio]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2715203.png)

![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B2715205.png)

![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2715216.png)